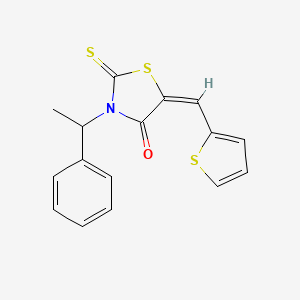![molecular formula C14H21NO3 B5396797 N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5396797.png)
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide, also known as GW501516, is a synthetic drug that has been extensively studied in recent years due to its potential applications in scientific research. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a range of biochemical and physiological effects.
科学的研究の応用
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and energy expenditure, making it a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, it has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide is a PPARδ agonist, which means that it activates the PPARδ receptor in cells. PPARδ is a transcription factor that plays a key role in regulating lipid metabolism, glucose homeostasis, and energy expenditure. Activation of PPARδ by N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide results in increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased mitochondrial biogenesis and oxidative metabolism.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle, as well as increase mitochondrial biogenesis and oxidative metabolism. It has also been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, it has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide is that it has been extensively studied in animal models and has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and energy expenditure. Additionally, it has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases. However, one limitation of using N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide in lab experiments is that it has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans is not yet well understood.
将来の方向性
There are several potential future directions for research on N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide. One area of research could be to further investigate its potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of research could be to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to better understand its safety and efficacy in humans.
合成法
The synthesis of N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide involves a series of chemical reactions. The starting material is 4-methoxyphenol, which is reacted with 2-bromo-1-methylethyl acetate to form 2-(4-methoxyphenoxy)-1-methylethyl acetate. This intermediate is then reacted with lithium diisopropylamide (LDA) to form the corresponding enolate, which is then reacted with 2-bromo-2-methylpropanamide to form N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide.
特性
IUPAC Name |
N-[1-(4-methoxyphenoxy)propan-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10(2)14(16)15-11(3)9-18-13-7-5-12(17-4)6-8-13/h5-8,10-11H,9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRBEOJXMNEIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)COC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5396717.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5396737.png)
![ethyl 7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5396739.png)
![ethyl 1-[3-(2-allyl-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396742.png)
![4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide](/img/structure/B5396750.png)
![N-[2-(methylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5396753.png)
![{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5396763.png)

![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396775.png)

![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
![6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5396802.png)
![2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5396817.png)